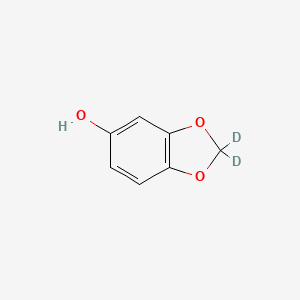

2,2-Dideuterio-1,3-benzodioxol-5-ol

説明

2,2-Dideuterio-1,3-benzodioxol-5-ol is a deuterated analog of sesamol (1,3-benzodioxol-5-ol), a phenolic compound naturally found in sesame seeds (Sesamum indicum) and recognized for its antioxidant, anti-inflammatory, and low-toxicity properties . The parent compound, sesamol, has a molecular formula of C₇H₆O₃ (molecular weight: 138.12 g/mol) and features a benzodioxole ring substituted with a hydroxyl group at the 5-position . The deuterated variant replaces the two hydrogen atoms at the 2-position of the 1,3-benzodioxole ring with deuterium (²H), altering its isotopic signature while retaining the core chemical structure. This modification is strategically employed in mechanistic studies, metabolic tracing, and spectroscopic analyses to investigate reaction pathways and biological interactions without significantly altering the compound’s inherent reactivity .

特性

IUPAC Name |

2,2-dideuterio-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSZGTFNYDARNI-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(OC2=C(O1)C=C(C=C2)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It is known that benzodioxol compounds can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to affect various cellular pathways, including those involved in cancer cell proliferation.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown.

Result of Action

Similar compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Dideuterio-1,3-benzodioxol-5-ol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity.

生物活性

2,2-Dideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, a compound known for its diverse biological activities. The incorporation of deuterium can significantly influence the compound's pharmacokinetics and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar benzodioxole compounds have demonstrated the ability to modulate several cellular processes:

- Anticancer Activity : Compounds in this class have shown potential in inducing apoptosis and causing cell cycle arrest in cancer cells. For instance, studies indicate that benzodioxole derivatives can inhibit cancer cell proliferation through various biochemical pathways .

- Antidiabetic Effects : Research has highlighted the potential of benzodioxole derivatives as α-amylase inhibitors, which can help regulate blood glucose levels by preventing carbohydrate digestion. In vitro studies have shown significant inhibitory effects on α-amylase activity .

In Vitro Studies

Recent investigations into the biological activity of benzodioxole derivatives have utilized various assays to assess their efficacy:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| IIa | α-Amylase | 0.85 | Effective inhibitor with minimal cytotoxicity on normal cells |

| IIc | α-Amylase | 0.68 | Demonstrated significant blood glucose reduction in diabetic mice |

| IId | Cancer Cell Lines | 26–65 | Exhibited notable cytotoxicity across multiple cancer types |

These studies suggest that compounds similar to this compound may possess both anticancer and antidiabetic properties .

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice revealed that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential therapeutic application of benzodioxole derivatives in managing diabetes.

Case Studies

A notable case study involved synthesizing novel benzodioxole derivatives for anticonvulsant activity assessment. The most active derivative showed a protection rate of 75% in a psychomotor seizure test at a dose of 100 mg/kg in mice. This suggests that modifications to the benzodioxole structure can lead to significant enhancements in pharmacological activity.

Pharmacokinetics and Stability

The introduction of deuterium into the molecular structure of 1,3-benzodioxol-5-ol alters its physicochemical properties, potentially enhancing metabolic stability and bioavailability compared to its non-deuterated counterparts. Deuterated compounds often exhibit decreased lipophilicity and altered acidity, which can influence their absorption and distribution within biological systems .

類似化合物との比較

Table 1: Structural Comparison of 1,3-Benzodioxol-5-ol Derivatives

Table 2: Comparative Properties

*Deuterium substitution marginally increases molecular mass, affecting phase-change properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。